

Physical and chemical properties of 3-Methyl-5-benzofuranol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Methyl-5-benzofuranol

Cat. No.: B1367546

[Get Quote](#)

An In-Depth Technical Guide to **3-Methyl-5-benzofuranol**: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Heterocyclic Scaffold

3-Methyl-5-benzofuranol is a significant heterocyclic organic compound that has garnered attention in various chemical and pharmaceutical sectors. As a derivative of benzofuran, it possesses a unique structural motif that serves as a cornerstone for the synthesis of more complex molecules.^[1] Its utility spans from being a crucial intermediate in the creation of bioactive molecules and pharmaceuticals to an additive in the fragrance industry.^{[1][2]} This guide aims to provide a comprehensive overview of the physical, chemical, and spectroscopic properties of **3-Methyl-5-benzofuranol**, offering valuable insights for researchers, scientists, and professionals in drug development.

PART 1: Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound are paramount for its application in research and development. These properties dictate its behavior in different environments and its suitability for various synthetic transformations.

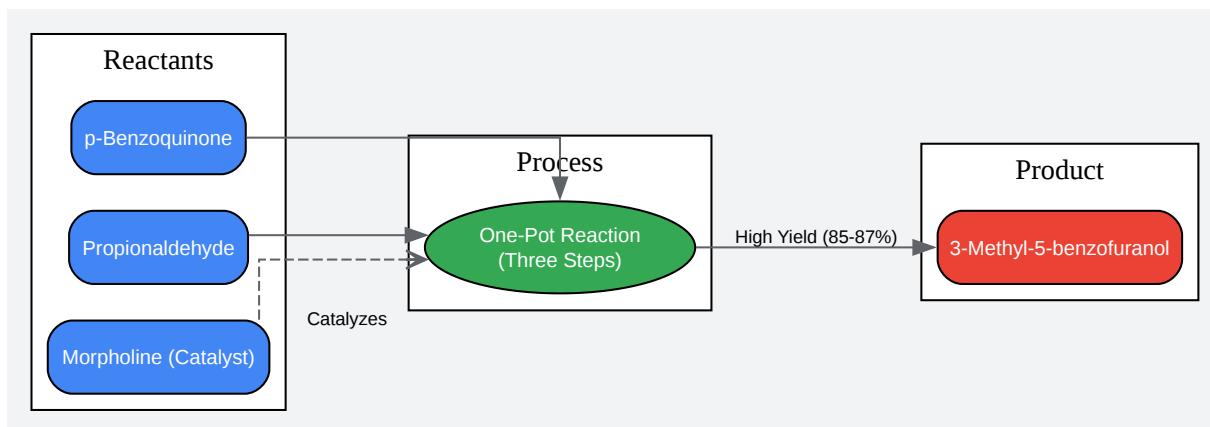
Structural and Molecular Data

The foundational attributes of **3-Methyl-5-benzofuranol** are summarized in the table below, providing a quick reference for its key identifiers and molecular properties.

Property	Value	Source
IUPAC Name	3-methyl-1-benzofuran-5-ol	[3]
Molecular Formula	C ₉ H ₈ O ₂	[3] [4]
Molecular Weight	148.16 g/mol	[3]
Canonical SMILES	CC1=COC2=C1C=C(C=C2)O	[3]
InChIKey	CFWUXOWTWHWMSB-UHFFFAOYSA-N	[3]
CAS Number	7182-21-0	[4]
Appearance	Amber Liquid	[5]
Boiling Point	173 - 175 °C	[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Methyl-5-benzofuranol** is associated with several hazard statements. It is reported to be harmful if swallowed, cause skin irritation, may cause an allergic skin reaction, and cause serious eye irritation.[\[3\]](#) It is also considered toxic to aquatic life with long-lasting effects.[\[3\]](#) Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this compound.[\[6\]](#)


PART 2: Synthesis and Reactivity

The synthetic accessibility and reactivity of **3-Methyl-5-benzofuranol** are key to its utility as a chemical intermediate.

Efficient One-Pot Synthesis

Traditional multi-step syntheses of **3-Methyl-5-benzofuranol** have been largely supplanted by more efficient methods. A notable advancement is a three-step, one-pot process that utilizes

morpholine, propionaldehyde, and p-benzoquinone.^{[1][7]} This method offers high isolated yields of 85-87% and is scalable, making it suitable for industrial applications.^{[1][7]} The one-pot nature of this synthesis significantly reduces waste and improves overall efficiency by avoiding the isolation and purification of intermediates.^{[1][7]}

Caption: One-pot synthesis of **3-Methyl-5-benzofuranol**.

Chemical Reactivity

The reactivity of **3-Methyl-5-benzofuranol** is primarily dictated by its two main functional components: the phenolic hydroxyl group and the electron-rich benzofuran ring system.

- Phenolic Hydroxyl Group: The hydroxyl group at the 5-position can undergo typical reactions of phenols, such as etherification and esterification. For example, it can be methylated using reagents like methyl iodide.^[2] This functional handle is crucial for derivatization in drug discovery.
- Benzofuran Ring: The fused ring system can participate in electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing methyl and hydroxyl groups. The furan ring component can also undergo reactions such as hydrogenation.^[2]

PART 3: Spectroscopic Characterization

A comprehensive understanding of a molecule's structure is incomplete without spectroscopic analysis. The following sections detail the expected spectroscopic signatures for **3-Methyl-5-benzofuranol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as a complex multiplet in the downfield region (typically 6.5-7.5 ppm). The methyl protons will present as a singlet at approximately 2.0-2.5 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum will show nine distinct signals. The aromatic carbons will resonate in the range of 100-160 ppm. The methyl carbon will appear upfield, typically around 10-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

- A broad band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the phenolic hydroxyl group.
- C-H stretching vibrations for the aromatic and methyl groups just above and below 3000 cm^{-1} .
- C=C stretching vibrations for the aromatic ring in the 1450-1600 cm^{-1} region.
- A strong C-O stretching band for the phenolic ether around 1200-1250 cm^{-1} .

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M^+) at $\text{m/z} = 148$, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group (CH_3), resulting in a significant fragment at $\text{m/z} = 133$.

PART 4: Applications in Drug Development and Research

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.^[8] **3-Methyl-5-benzofuranol** serves as a key building block for several of these.

Intermediate for Bioactive Molecules

This compound is a known key intermediate for the synthesis of a variety of bioactive molecules, including:

- Caspase-3 inhibitors.^[1]
- NAD(P)H: quinone oxidoreductase 1-directed antitumor agents.^[1]
- TGR5 agonists.^[1]

The development of novel 3-methylbenzofuran derivatives has shown promise in creating potent antitumor agents, particularly for non-small cell lung cancer.^{[9][10][11]} These derivatives have demonstrated the ability to inhibit the growth of cancer cell lines and show inhibitory activity against key targets like VEGFR-2.^{[9][11]}

PART 5: Experimental Protocol: ^1H NMR Spectroscopy

This section provides a step-by-step methodology for acquiring and analyzing a ^1H NMR spectrum of **3-Methyl-5-benzofuranol**.

Objective

To obtain a high-resolution ^1H NMR spectrum of **3-Methyl-5-benzofuranol** to confirm its chemical structure.

Materials and Equipment

- **3-Methyl-5-benzofuranol** sample (5-10 mg)

- Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6)
- NMR tube (5 mm diameter)
- Pipette
- NMR spectrometer (e.g., 400 MHz or higher)
- Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure

- Sample Preparation: a. Weigh approximately 5-10 mg of **3-Methyl-5-benzofuranol** and place it in a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3) to the vial. c. Gently swirl or vortex the vial to ensure the sample is completely dissolved. d. Using a pipette, transfer the solution to a clean NMR tube.
- Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications. b. Place the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
- Data Acquisition: a. Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a routine ^1H spectrum, 8-16 scans are typically sufficient. b. Acquire the free induction decay (FID) data.
- Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value). d. Integrate the peaks to determine the relative ratios of protons. e. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.

Caption: Workflow for ^1H NMR Spectroscopy.

Conclusion

3-Methyl-5-benzofuranol is a molecule of considerable interest due to its versatile chemical nature and its role as a precursor to high-value compounds, particularly in the pharmaceutical industry. Its efficient synthesis, well-defined reactivity, and clear spectroscopic profile make it an accessible and valuable tool for chemists. A thorough understanding of its properties, as outlined in this guide, is essential for leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions - Google Patents [patents.google.com]
- 3. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Methyl-5-benzofuranol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1367546#physical-and-chemical-properties-of-3-methyl-5-benzofuranol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com